Diguanosine 5 inverted exclamation marka-triphosphate
Overview
Description
Diguanosine-5’-triphosphate is a dinucleoside triphosphate, a type of organic compound where two guanosine molecules are connected via a (5’->5’)-phosphodiester linkage. This compound plays a crucial role in various biological processes, particularly in the synthesis of RNA during transcription .
Scientific Research Applications
Diguanosine-5’-triphosphate has a wide range of applications in scientific research:
Chemistry: It is used as a substrate in various enzymatic reactions and as a building block for the synthesis of RNA.
Biology: It plays a crucial role in the transcription process, where it is required for the synthesis of RNA.
Medicine: It is studied for its potential therapeutic applications, particularly in antiviral research.
Future Directions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of guanosine 5’-triphosphate typically involves the reaction of guanosine 5’-monophosphate with orthophosphoric acid in the presence of dicyclohexylcarbodiimide and pyridine . Another method involves the reaction of guanosine 5’-monophosphate morpholide with bis-(tributylammonium) pyrophosphate in anhydrous pyridine .
Industrial Production Methods
Industrial production of guanosine 5’-triphosphate often employs enzymatic methods due to their higher specificity and yield. For instance, the enzyme guanosine-triphosphate guanylyltransferase can be used to catalyze the formation of guanosine 5’-triphosphate from guanosine 5’-monophosphate .
Chemical Reactions Analysis
Types of Reactions
Diguanosine-5’-triphosphate undergoes various chemical reactions, including:
Oxidation: This reaction involves the loss of electrons, often facilitated by oxidizing agents.
Reduction: This reaction involves the gain of electrons, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include dicyclohexylcarbodiimide for phosphorylation reactions and bis-(tributylammonium) pyrophosphate for the formation of triphosphates .
Major Products
The major products formed from these reactions include guanosine 5’-diphosphate and guanosine 5’-monophosphate, depending on the specific reaction conditions .
Mechanism of Action
Diguanosine-5’-triphosphate exerts its effects primarily through its role in RNA synthesis. It serves as a substrate for RNA polymerase, which catalyzes the formation of RNA from ribonucleotides. The compound binds to the active site of the enzyme, facilitating the addition of guanosine residues to the growing RNA chain .
Comparison with Similar Compounds
Similar Compounds
Guanosine-5’-triphosphate: A purine nucleoside triphosphate involved in energy transfer and signal transduction.
Adenosine-5’-triphosphate: Another nucleoside triphosphate that serves as a primary energy carrier in cells.
Cytidine-5’-triphosphate: A nucleoside triphosphate involved in the synthesis of RNA and DNA.
Uniqueness
What sets diguanosine-5’-triphosphate apart from these similar compounds is its unique (5’->5’)-phosphodiester linkage, which is not commonly found in other nucleoside triphosphates. This unique structure allows it to participate in specific biological processes that other nucleoside triphosphates cannot .
Properties
IUPAC Name |
bis[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N10O18P3/c21-19-25-13-7(15(35)27-19)23-3-29(13)17-11(33)9(31)5(45-17)1-43-49(37,38)47-51(41,42)48-50(39,40)44-2-6-10(32)12(34)18(46-6)30-4-24-8-14(30)26-20(22)28-16(8)36/h3-6,9-12,17-18,31-34H,1-2H2,(H,37,38)(H,39,40)(H,41,42)(H3,21,25,27,35)(H3,22,26,28,36)/t5-,6-,9-,10-,11-,12-,17-,18-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAXYAFFKOSNMEB-MHARETSRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OCC4C(C(C(O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=NC6=C5N=C(NC6=O)N)O)O)O)O)N=C(NC2=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N10O18P3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701155588 | |
Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701155588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
788.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Diguanosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
6674-45-9 | |
Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6674-45-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Diguanosine triphosphate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006674459 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Guanosine 5′-(tetrahydrogen triphosphate), P′′→5′-ester with guanosine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701155588 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Diguanosine triphosphate | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0001379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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